molecular formula C23H18N6 B2647793 5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902908-89-8

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2647793
CAS RN: 902908-89-8
M. Wt: 378.439
InChI Key: LYFUUFAASFUNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic strategies have been employed to access this compound. For instance, one efficient route involves treating Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate . Further studies have explored alternative synthetic pathways.


Molecular Structure Analysis

The compound’s molecular structure comprises fused rings: a triazolo ring and a quinazoline ring. The triazolo ring provides a pharmacophore scaffold, allowing specific interactions with target receptors. The ability to manifest substituents around this core scaffold in defined three-dimensional representations contributes to its bioactive profile .

Future Directions

: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6/c1-2-7-18-15-28(13-11-16(18)6-1)23-25-20-10-4-3-9-19(20)22-26-21(27-29(22)23)17-8-5-12-24-14-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUUFAASFUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.